

Sertindole Shows Promise in Gastric Cancer Treatment by Targeting Key Survival Pathway

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Compound of Interest		
Compound Name:	Sertindole	
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Sertindole, an atypical antipsychotic medication, is demonstrating significant anticancer potential in preclinical gastric cancer models. Researchers have found that **Sertindole** inhibits the proliferation of gastric cancer cells and induces programmed cell death, known as apoptosis, by blocking a critical cellular signaling pathway. These findings, supported by both in vitro and in vivo studies, suggest a potential new therapeutic avenue for this challenging disease.

Sertindole's anticancer effects appear to be primarily mediated through the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. [1][2] This pathway is often overactive in cancer cells, promoting their growth, survival, and proliferation. By suppressing this pathway, **Sertindole** effectively chokes off a key survival mechanism for gastric cancer cells.

In laboratory studies, **Sertindole** has been shown to be effective against various human gastric cancer cell lines, including HGC27, MGC803, BGC823, and MKN45.[1] The drug's ability to inhibit cell growth is dose-dependent, with specific concentrations required to achieve a 50% inhibition of cell viability (IC50). Furthermore, **Sertindole**'s pro-apoptotic effects are evident through the increased expression of proteins that promote cell death.[1]

Notably, **Sertindole**'s anticancer activity is enhanced when used in combination with the standard chemotherapy drug, cisplatin.[1] This synergistic effect suggests that **Sertindole** could be a valuable addition to existing chemotherapy regimens, potentially improving



treatment efficacy and overcoming drug resistance. In animal models, oral administration of **Sertindole** has been shown to suppress the growth of gastric cancer tumors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating **Sertindole**'s efficacy in gastric cancer models.

Table 1: In Vitro Cytotoxicity of Sertindole in Human Gastric Cancer Cell Lines

Cell Line	IC50 (μM) after 24h Treatment	
HGC27	9.75 ± 2.62	
MKN45	4.97 ± 1.00	
MGC803	6.83 ± 1.85	
BGC823	15.85 ± 2.19	

Data represents the mean \pm standard deviation from three separate experiments.

Table 2: Apoptosis Induction in Gastric Cancer Cells with **Sertindole** and Cisplatin Combination Therapy

Cell Line	Treatment (24h)	Early Apoptotic Cells (%)	Late Apoptotic Cells (%)
MKN45	Cisplatin (5 μg/ml)	10.0	8.9
MKN45	Sertindole + Cisplatin (5 μg/ml)	20.7	26.9

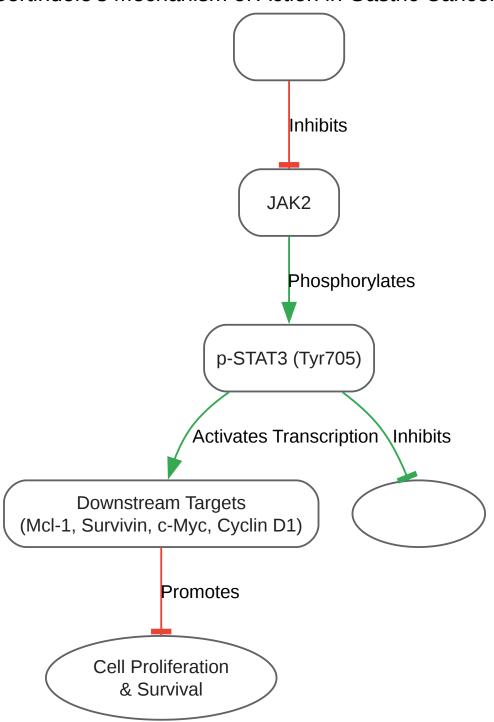
Data indicates a significant increase in both early and late apoptotic cells with the combination treatment.

Signaling Pathway and Experimental Workflow



The diagrams below illustrate the proposed mechanism of action for **Sertindole** and a typical workflow for evaluating its anticancer effects in a xenograft model.

Sertindole's Mechanism of Action in Gastric Cancer

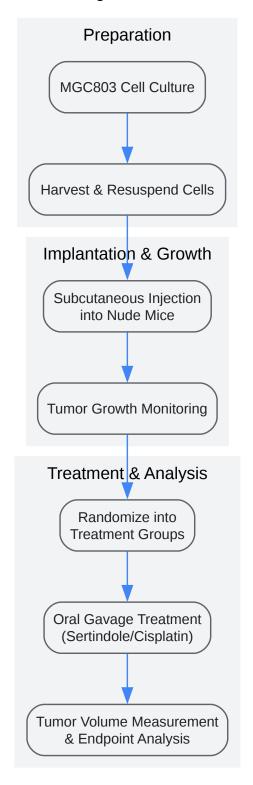


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Caption: **Sertindole** inhibits the JAK2/STAT3 signaling pathway.

In Vivo Xenograft Model Workflow



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Caption: Workflow for evaluating **Sertindole** in a gastric cancer xenograft model.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of **Sertindole** in gastric cancer models.

Cell Viability Assay (CCK-8)

- Cell Seeding: Seed gastric cancer cells (HGC27, MGC803, BGC823, or MKN45) in 96-well plates at a density of 5 x 10³ cells per well in 100 μL of RPMI-1640 medium supplemented with 10% fetal bovine serum. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Drug Treatment: Treat the cells with varying concentrations of Sertindole (e.g., 0 to 30 μM) for 24 hours.
- CCK-8 Addition: After the treatment period, remove the medium containing Sertindole and add 110 μL of fresh medium and 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubation: Incubate the plates for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
 The cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Flow Cytometry)

- Cell Seeding and Treatment: Seed MGC803 or MKN45 cells in 6-well plates. Treat the cells
 with the desired concentrations of **Sertindole**, cisplatin, or a combination of both for 24
 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphatebuffered saline (PBS).
- Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive



cells are considered late apoptotic or necrotic.

Western Blot Analysis

- Cell Lysis: After treatment with Sertindole for the indicated times and concentrations, wash
 the gastric cancer cells with cold PBS and lyse them in RIPA buffer containing protease and
 phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Mcl-1, Survivin, c-Myc, Cyclin D1, and a loading control like β-actin) overnight at 4°C.
- Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate
 with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1
 hour at room temperature. Visualize the protein bands using an enhanced
 chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

- Cell Implantation: Subcutaneously inject 5 x 10⁶ MGC803 cells suspended in PBS into the right flank of 4-6 week old female BALB/c nude mice.
- Tumor Growth: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (length × width²) / 2.
- Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups. Administer **Sertindole** (e.g., 10 or 20 mg/kg/day) and/or cisplatin (e.g., 5 mg/kg/day) via oral gavage.
- Monitoring and Endpoint: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice, and excise the tumors for

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weighing and further analysis.

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